molecular formula C8H14O4S B5506960 2-(butylthio)succinic acid

2-(butylthio)succinic acid

Cat. No.: B5506960
M. Wt: 206.26 g/mol
InChI Key: RTJMFWSSMKLWKL-UHFFFAOYSA-N
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Description

2-(Butylthio)succinic acid is an organic compound that belongs to the class of succinic acids It is characterized by the presence of a butylthio group attached to the succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylthio)succinic acid typically involves the reaction of succinic acid with butylthiol under specific conditions. One common method is the esterification of succinic acid followed by the introduction of the butylthio group through a nucleophilic substitution reaction. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions. The process is optimized to ensure high yield and purity of the final product. Continuous stirred-tank reactors (CSTRs) or packed-bed reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Butylthio)succinic acid undergoes various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The butylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of butylthio alcohol derivatives.

    Substitution: Formation of various substituted succinic acid derivatives.

Scientific Research Applications

2-(Butylthio)succinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(butylthio)succinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The butylthio group can interact with thiol groups in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

    Succinic Acid: A dicarboxylic acid with similar structural features but lacking the butylthio group.

    Butylthioacetic Acid: Contains a butylthio group but differs in the backbone structure.

    2-(Methylthio)succinic Acid: Similar structure with a methylthio group instead of a butylthio group.

Uniqueness: 2-(Butylthio)succinic acid is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to other succinic acid derivatives. This uniqueness makes it valuable for specific applications where the butylthio group plays a crucial role in the compound’s functionality.

Properties

IUPAC Name

2-butylsulfanylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-2-3-4-13-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMFWSSMKLWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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